(3-Fluoro-4-methoxyphenyl)isobutylamine

Description

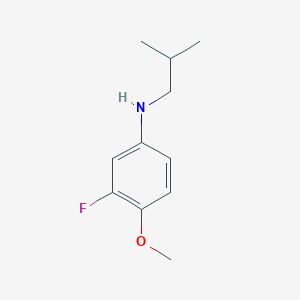

(3-Fluoro-4-methoxyphenyl)isobutylamine is an amine derivative featuring an isobutylamine group attached to a substituted aromatic ring. The aromatic ring contains a fluorine atom at the meta-position and a methoxy group at the para-position relative to the amine attachment site (Figure 1).

Figure 1: Proposed structure of this compound (based on nomenclature in ).

The compound’s pharmacological or industrial applications remain poorly characterized in publicly available literature.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-11(14-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWHUCJFLDWJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)isobutylamine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

Reductive Amination: The benzaldehyde undergoes reductive amination with isobutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Fluoro-4-methoxyphenyl)isobutylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 3-fluoro-4-methoxyphenylmethanol or 3-fluoro-4-methoxyphenylethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (3-Fluoro-4-methoxyphenyl)isobutylamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.

Medicine:

Pharmaceutical Research: It serves as a building block in the development of new pharmaceutical agents with potential therapeutic applications.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)isobutylamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The isobutylamine side chain can further modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (3-Fluoro-4-methoxyphenyl)isobutylamine and Analogs

Key Observations:

Substituent Positioning and Bioactivity: The 3-fluoro-4-methoxyphenyl moiety, as seen in the target compound and the oxazole analog (Table 1, compound 14), enhances interactions with drug-resistant cancer cells. In oxazole derivatives, this group contributes to sub-nanomolar potency against chemoresistant HT-29 colon carcinoma cells, likely by circumventing MRP-1/MRP-3-mediated drug efflux . The fluorine atom increases lipophilicity and metabolic stability, while the methoxy group may facilitate hydrogen bonding or π-stacking interactions with biological targets.

Core Structure Differences :

- The oxazole-based analogs (Table 1) exhibit markedly higher cytotoxicity compared to unsubstituted isobutylamine derivatives. This highlights the importance of heterocyclic cores in enhancing bioactivity.

- Unsubstituted isobutylamine lacks aromatic substituents, resulting in simpler IR spectral profiles (e.g., N-H stretching at ~3300 cm⁻¹) , whereas the target compound’s IR spectrum would feature additional peaks from fluorine and methoxy groups.

Physicochemical and Pharmacokinetic Properties

While direct data for this compound are scarce, comparisons can be drawn from similar amines:

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, a feature exploited in drug design to prolong half-life.

Biological Activity

(3-Fluoro-4-methoxyphenyl)isobutylamine is an organic compound characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, along with an isobutylamine side chain. This unique structure imparts specific biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₁₁H₁₆FNO

- Molecular Weight : 197.26 g/mol

- Structural Features :

- Fluorine atom increases lipophilicity.

- Methoxy group enhances solubility and stability.

The biological activity of this compound is influenced by its interaction with specific molecular targets. The presence of fluorine and methoxy groups can enhance binding affinity and selectivity towards these targets, potentially affecting various biological pathways. The isobutylamine chain may modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant properties.

- Antitumor Activity : As a building block in pharmaceutical research, it has been explored for its ability to inhibit tumor growth in certain cancer models.

Case Studies

- Antidepressant Research : A study investigated the effects of related compounds on serotonin reuptake inhibition, revealing that modifications in the phenyl ring significantly impacted efficacy .

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3-Fluoro-4-methylphenyl)isobutylamine | Methyl group instead of methoxy | Moderate antidepressant activity |

| (3-Fluoro-4-methoxyphenyl)ethylamine | Ethyl instead of isobutyl | Reduced potency compared to isobutyl derivative |

| (3-Fluoro-4-methoxyphenyl)propylamine | Propyl side chain | Enhanced lipophilicity, increased binding |

Synthesis and Research Applications

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its role in pharmaceutical research includes:

- Development of New Therapeutics : It serves as a precursor for designing new drugs targeting neurological disorders and cancers.

- Material Science Applications : Investigated for potential use in developing materials with specific chemical properties .

Q & A

Basic: What synthetic methodologies are employed for the preparation of (3-Fluoro-4-methoxyphenyl)isobutylamine, and what purity thresholds are critical?

Answer:

The synthesis typically involves coupling the 3-fluoro-4-methoxyphenyl moiety to isobutylamine. A common approach is nucleophilic substitution, where a halogenated aromatic precursor (e.g., 3-fluoro-4-methoxybromobenzene) reacts with isobutylamine under basic conditions. Catalytic methods, such as Buchwald-Hartwig amination, may enhance yield and regioselectivity . Purity benchmarks (>95% by HPLC or GC-MS) are critical to avoid byproducts that interfere with biological assays. Post-synthesis purification via column chromatography or recrystallization is recommended, with structural validation by H/C NMR and high-resolution mass spectrometry .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Multi-modal characterization is essential:

- NMR Spectroscopy : H NMR detects aromatic protons (δ 6.8–7.2 ppm for fluorinated methoxyphenyl) and isobutylamine’s methyl/methylene groups (δ 0.9–1.5 ppm). F NMR confirms the fluorine substituent (δ -110 to -120 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous bond-length/angle data .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H] at m/z 212.1) .

Advanced: What mechanistic insights explain the tubulin-binding activity of this compound derivatives?

Answer:

The 3-fluoro-4-methoxyphenyl group mimics the B-ring of combretastatin A-4 (CA-4), a known vascular disrupting agent. Computational docking studies suggest that the fluorine atom enhances binding to β-tubulin’s colchicine site via hydrophobic interactions, while the methoxy group stabilizes the conformation . Experimental validation involves:

- In Vitro Tubulin Polymerization Assays : Measuring IC values against purified tubulin.

- Cellular Imaging : Confocal microscopy to observe microtubule disruption in endothelial cells .

Contradictions in activity across studies may arise from differences in cell lines or substituent positioning, necessitating comparative SAR analyses .

Advanced: How can researchers resolve discrepancies in reported vascular disrupting efficacy between analogs?

Answer:

Discrepancies often stem from structural variations (e.g., naphthyl vs. methoxyphenyl substituents) or experimental design (e.g., in vivo vs. in vitro models). Strategies include:

- Controlled Comparative Studies : Testing analogs under identical conditions (e.g., HUVEC proliferation assays).

- Pharmacokinetic Profiling : Assessing bioavailability and metabolite formation using LC-MS/MS .

- Crystallographic Analysis : Resolving bound conformations via X-ray crystallography to identify critical binding motifs .

Basic: What assays are used to evaluate the biological activity of this compound?

Answer:

- Tubulin Polymerization Inhibition : Measure IC using turbidimetric assays with purified tubulin .

- Cytotoxicity Screening : MTT or ATP-based viability assays in cancer cell lines (e.g., HeLa, MDA-MB-231).

- Vascular Disruption Models : Ex vivo aortic ring assays to quantify anti-angiogenic effects .

Advanced: What metabolic pathways involve the isobutylamine moiety, and how do they impact pharmacokinetics?

Answer:

Isobutylamine undergoes N-hydroxylation via flavin monooxygenases (e.g., IBAH), producing isobutylhydroxylamine, a reactive intermediate . This pathway may influence hepatic clearance and metabolite toxicity. Methodologies to study this include:

- Isotopic Labeling : N-tracing to track amine metabolism in hepatocyte models.

- Enzyme Inhibition Assays : Using recombinant IBAH to quantify metabolite formation rates .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Reverse-phase C18 columns with MRM transitions for enhanced specificity .

- Derivatization GC-MS : Using trifluoroacetic anhydride to improve volatility and detection limits .

Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates.

Advanced: How does the 3-fluoro-4-methoxyphenyl group modulate electronic properties in drug-receptor interactions?

Answer:

The electron-withdrawing fluorine and electron-donating methoxy group create a dipole moment that enhances binding affinity. Computational methods (DFT, molecular dynamics) predict charge distribution and steric effects. Experimentally, Hammett substituent constants (σ) correlate with activity trends in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.